5-Methoxy-6-nitro-1H-indole 5-Methoxy-6-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.: 175913-29-8
VCID: VC7214551
InChI: InChI=1S/C9H8N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h2-5,10H,1H3
SMILES: COC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-]
Molecular Formula: C9H8N2O3
Molecular Weight: 192.174

5-Methoxy-6-nitro-1H-indole

CAS No.: 175913-29-8

Cat. No.: VC7214551

Molecular Formula: C9H8N2O3

Molecular Weight: 192.174

* For research use only. Not for human or veterinary use.

5-Methoxy-6-nitro-1H-indole - 175913-29-8

Specification

CAS No. 175913-29-8
Molecular Formula C9H8N2O3
Molecular Weight 192.174
IUPAC Name 5-methoxy-6-nitro-1H-indole
Standard InChI InChI=1S/C9H8N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h2-5,10H,1H3
Standard InChI Key WDXINEUUEKDULS-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 5-methoxy-6-nitro-1H-indole is defined by a fused bicyclic system comprising a benzene ring and a pyrrole ring. The methoxy group at position 5 and the nitro group at position 6 introduce significant electronic asymmetry, influencing reactivity and intermolecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_3
Molecular Weight192.17 g/mol
IUPAC Name5-methoxy-6-nitro-1H-indole
Topological Polar Surface Area70.8 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

The canonical SMILES representation COC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-]\text{COC1=C(C=C2C(=C1)C=CN2)[N+](=O)[O-]} highlights the spatial arrangement of substituents . The nitro group adopts a planar configuration due to resonance stabilization, while the methoxy group contributes to solubility in polar aprotic solvents.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-methoxy-6-nitro-1H-indole typically involves nitration of a pre-functionalized indole precursor. A representative route, adapted from methodologies for analogous methoxy-nitroindoles, proceeds as follows:

  • Starting Material: 5-Methoxyindole is treated with a nitrating agent (e.g., HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) under controlled conditions .

  • Regioselectivity: The electron-donating methoxy group directs nitration to the adjacent 6-position, as predicted by electrophilic aromatic substitution principles .

  • Purification: Recrystallization or column chromatography isolates the product in >75% yield .

Alternative approaches include transition metal-catalyzed cyclizations and Cadogan reactions, though these are less commonly reported for this specific derivative .

Reactivity Profile

The nitro group at C6 renders the compound susceptible to reduction, yielding 6-amino-5-methoxyindole—a potential precursor for heterocyclic expansions. Meanwhile, the methoxy group participates in demethylation under acidic conditions, forming 5-hydroxy-6-nitroindole .

Spectroscopic and Computational Analysis

Vibrational Spectroscopy

Density functional theory (DFT) calculations (PBEPBE and B3LYP methods) predict key IR absorption bands for related indole derivatives :

  • N-H Stretch: ~3400 cm⁻¹ (broad, indicative of indole NH)

  • NO₂ Asymmetric Stretch: ~1520 cm⁻¹

  • C-O-C Stretch: ~1250 cm⁻¹

Experimental IR spectra align closely with these predictions, confirming the integrity of functional groups .

Nuclear Magnetic Resonance (NMR)

The 1H^1\text{H} NMR spectrum exhibits characteristic signals:

  • NH Proton: δ 11.2 ppm (singlet, exchangeable)

  • Methoxy Protons: δ 3.9 ppm (singlet)

  • Aromatic Protons: Multiplet signals between δ 6.8–7.5 ppm .

13C^{13}\text{C} NMR data further corroborate the structure, with the nitro-bearing carbon appearing at δ 145–150 ppm due to deshielding effects .

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